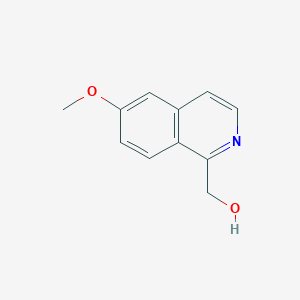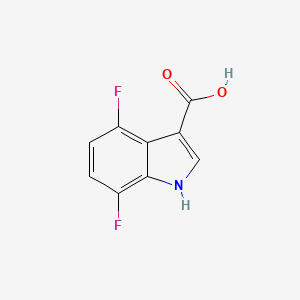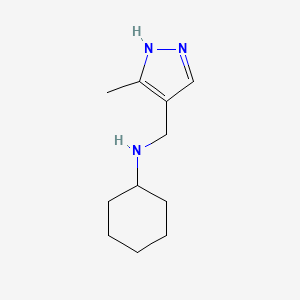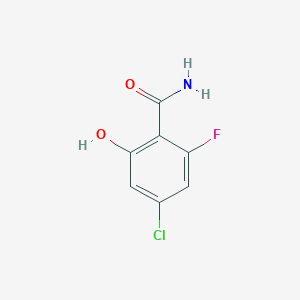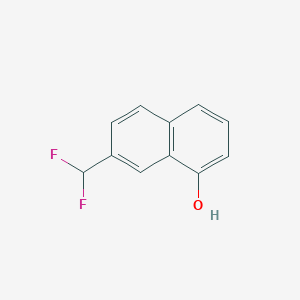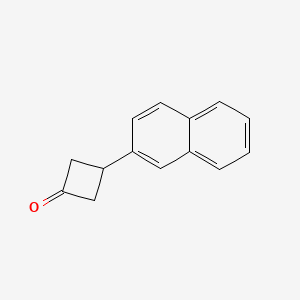
Cyclobutanone, 3-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a naphthalene moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Naphthalen-2-yl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under specific conditions to form the cyclobutane ring . For instance, oxidative radical cycloaddition can be employed, where one of the substrates is oxidized to generate a reactive radical cation .
Industrial Production Methods: Industrial production of cyclobutane-containing compounds often utilizes eco-friendly approaches, such as organo- and biocatalyzed methods . These methods are advantageous due to their lower environmental impact and higher efficiency in producing the desired cyclobutane derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Naphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions can be performed using vanadium (II)/zinc (II) bimetallic complexes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid
Reduction: Vanadium (II)/zinc (II) bimetallic complexes
Substitution: Strong nucleophiles or electrophiles
Major Products:
Oxidation: Lactones
Reduction: Echinocidin D
Substitution: Various substituted cyclobutanones
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)cyclobutanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)cyclobutanone involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo desymmetrization via α-functionalization, leading to the formation of enantiomerically enriched products . This process is facilitated by the inherent ring strain of the cyclobutanone, which allows for various unusual reactions to occur .
Comparaison Avec Des Composés Similaires
Cyclobutane: A simpler analog with a four-membered ring structure.
Cyclobutanone: The parent compound without the naphthalene substitution.
3-(Naphthalen-1-yl)cyclobutanone: A positional isomer with the naphthalene moiety at the 1-position.
Uniqueness: 3-(Naphthalen-2-yl)cyclobutanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions and reactivity compared to its analogs, making it valuable in various applications .
Propriétés
Numéro CAS |
335331-53-8 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-naphthalen-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |
Clé InChI |
HVZZHHJGLFXJSS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


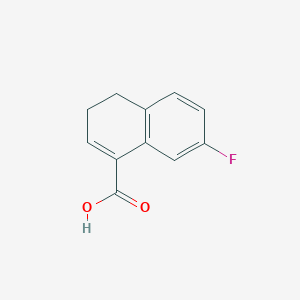
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
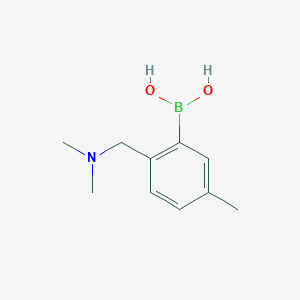
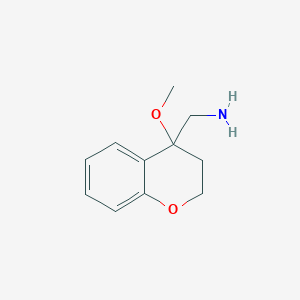
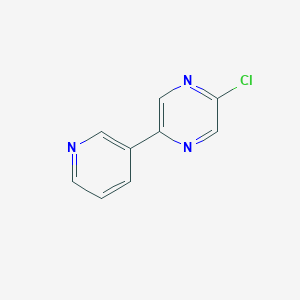

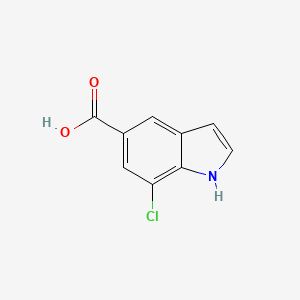
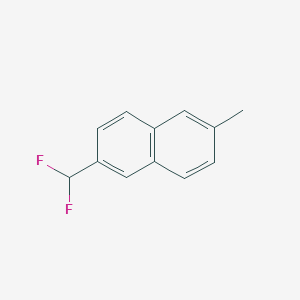
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
